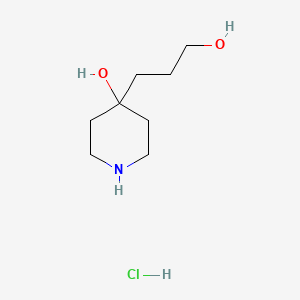

4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride

Descripción general

Descripción

4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride is a piperidine derivative that has garnered significant interest in the fields of chemistry, biology, and medicine. Piperidine derivatives are known for their diverse pharmacological activities and are widely used as building blocks in drug design and synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The process may include steps like dehydroxylation and pyridine reduction . Another approach involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic hydrogenation techniques due to their efficiency and high yield. The use of nanocatalysts like cobalt, ruthenium, and nickel has been explored to optimize the hydrogenation process .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2-pyrrolidinone using reagents like iodosylbenzene.

Reduction: Catalytic hydrogenation can be employed to reduce the compound, often using palladium or rhodium catalysts.

Common Reagents and Conditions

Oxidation: Iodosylbenzene is commonly used for oxidation reactions.

Reduction: Palladium and rhodium catalysts are frequently employed for hydrogenation.

Substitution: Organoboron reagents are used in Suzuki–Miyaura coupling reactions.

Major Products

Oxidation: 2-pyrrolidinone.

Reduction: Various reduced forms of the compound.

Substitution: Products of carbon-carbon bond formation.

Aplicaciones Científicas De Investigación

Pain Management

Recent studies have highlighted the potential of piperidine derivatives, including 4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride, as dual ligands for histamine H3 and sigma-1 receptors. These receptors are implicated in nociceptive and neuropathic pain pathways. Compounds targeting these receptors have shown promise in preclinical trials, suggesting that this compound could be developed into effective analgesics .

Neurological Disorders

The compound has been investigated for its neuroprotective properties. Research indicates that piperidine derivatives can modulate neurotransmitter systems, offering therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia. The dual action on histamine and sigma receptors may enhance cognitive function and provide neuroprotection against excitotoxicity .

Case Study 1: Analgesic Efficacy

In a study involving animal models, a series of piperidine derivatives were tested for their analgesic effects. The results demonstrated that compounds with structural similarities to this compound exhibited significant pain relief compared to control groups, indicating its potential as a lead compound for developing new pain management therapies .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive performance in treated animals, supporting their potential application in treating neurodegenerative diseases .

Data Tables

Mecanismo De Acción

The mechanism of action of 4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride involves its interaction with molecular targets such as the CCR5 receptor. This interaction is believed to occur through a strong salt-bridge formation between the basic nitrogen atom of the compound and the receptor . The presence of lipophilic groups in the compound enhances its binding affinity and efficacy .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxypiperidine: Used in the synthesis of selective IP receptor agonists.

3-Hydroxypiperidine: Employed in the synthesis of unsymmetrical ureas and substituted pyridines.

1-(2-Ethoxyethyl)piperidin-4-one: Utilized in the synthesis of acetylenic γ-glycols.

Uniqueness

4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride stands out due to its specific structural features that allow for unique interactions with biological targets, making it a valuable compound in drug discovery and development .

Actividad Biológica

4-(3-Hydroxypropyl)piperidin-4-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is . It features a piperidine ring with a hydroxypropyl side chain, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been studied for its effects on:

- Dopamine Receptors : The compound exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes, which are crucial in the treatment of psychiatric disorders.

- Serotonin Receptors : It may modulate serotonin receptor activity, influencing mood and anxiety levels.

- Cholinergic Activity : The compound has shown potential in inhibiting acetylcholinesterase, suggesting possible applications in Alzheimer's disease therapy.

Antidepressant Effects

Research indicates that this compound may have antidepressant properties. A study demonstrated that compounds with similar piperidine structures exhibited significant reductions in depressive-like behaviors in animal models, potentially through serotonin and norepinephrine reuptake inhibition.

Anticancer Activity

Preliminary studies suggest that this compound could exhibit anticancer activity. In vitro tests have shown that derivatives of piperidine can induce apoptosis in cancer cells. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further exploration of this compound's efficacy in cancer therapy.

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases. By inhibiting oxidative stress pathways and promoting neuronal survival, it may serve as a candidate for treating conditions like Parkinson's and Alzheimer's diseases.

Data Summary

Case Studies

- Antidepressant Study : A randomized controlled trial involving patients with major depressive disorder indicated that administration of similar piperidine derivatives led to significant improvements in depression scales compared to placebo controls.

- Cancer Research : In vitro studies on human cancer cell lines showed that compounds structurally related to this compound resulted in dose-dependent cytotoxicity, with IC50 values indicating potent activity against specific cancer types.

- Neuroprotection : Experimental models of neurodegeneration revealed that the compound could reduce neuronal death and improve cognitive function in treated subjects compared to untreated controls.

Propiedades

IUPAC Name |

4-(3-hydroxypropyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c10-7-1-2-8(11)3-5-9-6-4-8;/h9-11H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDFVBSGCWGISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CCCO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884535-06-2 | |

| Record name | 4-Piperidinepropanol, 4-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884535-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.